

# Todralazine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Todralazine hydrochloride

Cat. No.: B1682393 Get Quote

CAS Number: 3778-76-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Todralazine hydrochloride** (CAS 3778-76-5), also known as Ecarazine hydrochloride, is a peripherally acting antihypertensive agent.[1][2] This technical guide provides an in-depth overview of its chemical and physical properties, mechanism of action, relevant experimental protocols, and toxicological data. **Todralazine hydrochloride** is primarily characterized as a β2-adrenergic receptor (β2AR) antagonist with additional antioxidant and free-radical scavenging properties.[2][3] Notably, it has been shown to inhibit histone acetylation and promote hematopoietic cell expansion, suggesting a broader pharmacological profile. This document aims to be a comprehensive resource for researchers and professionals involved in drug development and cardiovascular pharmacology.

# **Chemical and Physical Properties**

**Todralazine hydrochloride** is the hydrochloride salt of Todralazine. Its chemical and physical properties are summarized below.



| Property          | Value Reference                                                                                           |          |  |
|-------------------|-----------------------------------------------------------------------------------------------------------|----------|--|
| Synonyms          | Ecarazine hydrochloride,<br>Apirachol, Binazine                                                           | [1][2]   |  |
| Molecular Formula | C11H12N4O2 • HCl [1]                                                                                      |          |  |
| Molecular Weight  | 268.7 g/mol                                                                                               | [1]      |  |
| Formal Name       | 2-(1-phthalazinyl)-<br>hydrazinecarboxylic acid, ethyl<br>ester, monohydrochloride                        | [1]      |  |
| Appearance        | Crystalline solid                                                                                         | [1]      |  |
| Melting Point     | 273°C (decomposes) (for the related compound Hydralazine HCI)                                             | [4][5]   |  |
| Solubility        | DMSO: 10 mg/mL[1][2]DMF: 5<br>mg/mL[1][2]Ethanol: 1<br>mg/mL[1][2]PBS (pH 7.2):<br>Slightly soluble[1][2] | 5 [1][2] |  |
| Storage           | Store at -20°C                                                                                            | [2]      |  |

#### **Mechanism of Action**

**Todralazine hydrochloride**'s primary mechanism of action is as a β2-adrenergic receptor antagonist with peripheral vasodilator activity.[1][2] It also exhibits antioxidant and free radical scavenging capabilities.[3] Furthermore, long-term administration has been shown to inhibit histone acetylation.[1][2]

### **β2-Adrenergic Receptor Antagonism and Vasodilation**

While the precise downstream pathway for Todralazine-induced vasodilation is not fully elucidated,  $\beta 2$ -adrenergic receptor antagonists can modulate vascular tone. In some contexts, antagonism of  $\beta 2$ -receptors can lead to vasodilation through a G(i/o) protein-coupled pathway that enhances nitric oxide (NO) production in the endothelium.





Click to download full resolution via product page

Caption: Proposed signaling pathway for β2AR antagonist-mediated vasodilation.



#### **Hematopoietic Cell Expansion**

Todralazine has been demonstrated to promote the expansion of hematopoietic stem cells (HSCs).[3][6] This effect is associated with an upregulation of the HSC marker genes runx1 and cMyb.[6]



Click to download full resolution via product page

Caption: Logical relationship of Todralazine and hematopoietic stem cell expansion.

#### **Inhibition of Histone Acetylation**

Long-term treatment with Todralazine has been found to impair histone acetylation in hepatocytes, which may contribute to liver regeneration failure.[1] This is thought to occur through the inhibition of histone acetyltransferase (HAT) catalysis.[1]

# **Experimental Protocols**



# In Vivo Zebrafish Radioprotection and Hematopoietic Cell Expansion Assay

This protocol is based on the study by Dimri et al. (2015).[3]

Objective: To assess the radioprotective and hematopoietic cell expansion effects of **Todralazine hydrochloride** in a zebrafish model.

Workflow:



Click to download full resolution via product page

Caption: Experimental workflow for zebrafish radioprotection assay.

#### Methodology:

- Embryo Staging: Utilize wild-type zebrafish embryos at 24 hours post-fertilization (hpf).
- Treatment: Add **Todralazine hydrochloride** to the embryo medium to a final concentration of 5  $\mu$ M.
- Irradiation: After 30 minutes of incubation with Todralazine, expose the embryos to 20 Gy of gamma radiation.[3]
- Apoptosis Assessment: At 48 hpf, incubate the embryos in 2 μg/mL acridine orange in the dark for 30 minutes, followed by thorough washing.[3] Image the notochord region under fluorescence microscopy.
- Erythropoiesis Assessment: At various time points post-fertilization, stain embryos with odianisidine to visualize mature erythrocytes in the caudal hematopoietic tissue.



 Gene Expression Analysis: For hematopoietic stem cell marker analysis, extract RNA from the caudal hematopoietic tissue of treated and control embryos and perform quantitative PCR for runx1 and cMyb genes.[6]

## In Vitro Histone Acetyltransferase (HAT) Inhibition Assay

This protocol is a general representation based on the findings of Murata et al. (2007).[1]

Objective: To determine the inhibitory effect of **Todralazine hydrochloride** on histone acetyltransferase activity.

#### Methodology:

- Reaction Mixture: Prepare a reaction mixture containing recombinant histone acetyltransferase, a histone substrate (e.g., histone H4), and acetyl-CoA in an appropriate buffer.
- Inhibitor Addition: Add varying concentrations of Todralazine hydrochloride to the reaction mixture.
- Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
- Detection: Measure the level of histone acetylation. This can be done using various methods, such as ELISA with an antibody specific for acetylated histone H4 or by detecting the production of Coenzyme A.
- Data Analysis: Calculate the IC<sub>50</sub> value of **Todralazine hydrochloride** for HAT inhibition.

## **Formulation for In Vivo Studies**

For in vivo experiments, **Todralazine hydrochloride** can be formulated in various ways depending on the route of administration and desired solubility.



| Protocol | Solvent Composition Final Concentration          |              |
|----------|--------------------------------------------------|--------------|
| 1        | 10% DMSO, 40% PEG300,<br>5% Tween-80, 45% Saline | ≥ 2.08 mg/mL |
| 2        | 10% DMSO, 90% (20% SBE-<br>β-CD in Saline)       | ≥ 2.08 mg/mL |
| 3        | 10% DMSO, 90% Corn Oil                           | ≥ 2.08 mg/mL |

Preparation Note: To prepare the working solution, first, create a stock solution in DMSO. Then, sequentially add the co-solvents. Gentle heating and/or sonication can be used to aid dissolution. For in vivo experiments, it is recommended to prepare fresh solutions daily.[2]

## **Toxicology**

The acute toxicity of Todralazine has been evaluated in animal models.

| Species    | Route of<br>Administration | LD50      | Reference |
|------------|----------------------------|-----------|-----------|
| Mice       | Intraperitoneal (i.p.)     | 500 mg/kg | [7]       |
| Rats (WKY) | Intravenous (i.v.)         | 255 mg/kg | [8]       |
| Rats (SHR) | Intravenous (i.v.)         | -         | [8]       |

Long-term administration in mice (3 mg/day for 4 months) has been associated with impaired histone acetylation in hepatocytes and subsequent liver regeneration failure.[1]

## **Clinical Applications and Trials**

**Todralazine hydrochloride** is classified as an antihypertensive agent.[9] While it has been used for the treatment of hypertension, it has largely been superseded by newer drugs with more favorable side-effect profiles.[9] There is a lack of recent, large-scale randomized controlled trials specifically for **Todralazine hydrochloride**. However, clinical trials for the related compound, hydralazine, have been conducted, often in combination with other



antihypertensive agents, particularly for severe hypertension and in specific patient populations.[7][10]

#### Conclusion

**Todralazine hydrochloride** is a multifaceted pharmacological agent with a primary role as a β2-adrenergic receptor antagonist and vasodilator. Its additional properties, including antioxidant effects, promotion of hematopoietic cell expansion, and inhibition of histone acetylation, suggest potential for further investigation in various therapeutic areas beyond hypertension. This guide provides a foundational resource for researchers to design and execute studies aimed at further elucidating the therapeutic potential and mechanisms of action of **Todralazine hydrochloride**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A novel mechanism for drug-induced liver failure: inhibition of histone acetylation by hydralazine derivatives PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Todralazine Protects Zebrafish from Lethal Effects of Ionizing Radiation: Role of Hematopoietic Cell Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 304-20-1 CAS MSDS (Hydralazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Hydralazine Hydrochloride | C8H9ClN4 | CID 9351 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Todralazine protects zebrafish from lethal effects of ionizing radiation: role of hematopoietic cell expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative efficacy and safety of immediate-release and controlled-release hydralazine in black hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]



- 9. Hydralazine for essential hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Todralazine Hydrochloride: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682393#todralazine-hydrochloride-cas-number-3778-76-5]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com